molecular formula C8H10BrNO2S B8709791 N-(3-bromo-5-methylphenyl)methanesulfonamide

N-(3-bromo-5-methylphenyl)methanesulfonamide

Cat. No. B8709791
M. Wt: 264.14 g/mol
InChI Key: DUODOEMVWIIHOC-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

3-Bromo-5-(methyl)aniline (2 g, 10.75 mmol) was treated with methanesulfonyl chloride (915 μl, 11.82 mmol) according to the method described in Preparation 15b to give 2.82 g (96% yield) of the title compound. Purity 95%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
915 μL
Type
reactant
Reaction Step One
[Compound]
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[CH3:10][S:11](Cl)(=[O:13])=[O:12]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][S:11]([CH3:10])(=[O:13])=[O:12])[CH:6]=[C:7]([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C
Name
Quantity
915 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.